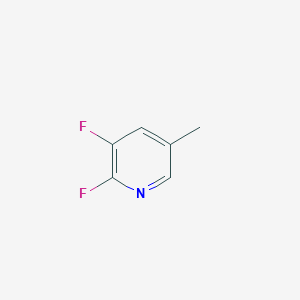

2,3-Difluoro-5-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJYTYWYEPQTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597265 | |

| Record name | 2,3-Difluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227597-78-5 | |

| Record name | 2,3-Difluoro-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 5 Methylpyridine and Precursors

Direct Fluorination Strategies for Pyridine (B92270) Scaffolds

Direct fluorination of a pre-existing pyridine ring is a primary strategy for synthesizing fluorinated pyridines. This approach can be broadly categorized into electrophilic, nucleophilic, C-H functionalization, and photoredox-mediated methods.

Electrophilic Fluorination Techniques

Electrophilic fluorination involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. nih.govalfa-chemistry.com These reactions are particularly effective for fluorinating electron-rich systems. nih.gov For a substrate like 5-methylpyridine, direct electrophilic fluorination would likely be unselective. Therefore, this method is more strategically applied to a precursor that is already partially fluorinated, such as 2-fluoro-5-methylpyridine (B1304807) or 3-fluoro-5-methylpyridine.

The synthesis of a precursor, methyl 5-fluoro-3-methylpicolinate, can be achieved via direct electrophilic fluorination of methyl 3-methylpicolinate using reagents like NFSI or Selectfluor. Careful control of reaction conditions is crucial to prevent over-fluorination. Another approach involves the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, which can lead to fluorinated dihydropyridines that are then converted to the corresponding fluorinated pyridines. nih.govmdpi.comresearchgate.net

| Precursor | Reagent | Conditions | Product | Yield | Ref. |

| Methyl 3-methylpicolinate | NFSI or Selectfluor | Inert solvent (e.g., MeCN, CH2Cl2), low to moderate temp. | Methyl 5-fluoro-3-methylpicolinate | - | |

| 1,2-Dihydropyridines | Selectfluor® | - | 3-Fluoro-3,6-dihydropyridines | - | nih.govresearchgate.net |

| 4-Picoline | F2/N2 | - | 2-Fluoro-4-methylpyridine | - | researchgate.net |

Nucleophilic Fluorination Approaches via Halogen-Fluorine Exchange

Nucleophilic aromatic substitution (SNAr) of a halogen atom with a fluoride (B91410) ion is a robust and widely used method for the synthesis of fluoropyridines. This "Halex" reaction typically employs alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents at elevated temperatures. google.comgoogle.com The reactivity of halopyridines in SNAr reactions generally follows the order F > Cl > Br > I, making fluoropyridines themselves reactive intermediates for substitution with other nucleophiles, a fact that underscores the need for carefully controlled conditions. acs.orgnih.gov

The synthesis of 2,3-difluoro-5-methylpyridine can be envisioned starting from a dihalogenated precursor such as 2,3-dichloro-5-methylpyridine (B1314173) or a mixed halo-fluoro-pyridine like 2-chloro-3-fluoro-5-methylpyridine (B1590449). Patents describing the synthesis of the closely related 2,3-difluoro-5-(trifluoromethyl)pyridine (B1282707) provide a clear blueprint for this approach. For instance, reacting 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (B1586492) with CsF in solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures between 120°C and 170°C yields the difluorinated product. google.com Similarly, starting from a 2,3-dihalo-5-(trifluoromethyl)pyridine and reacting it with KF or CsF in a polar aprotic solvent with continuous removal of the product has been shown to be effective. google.com

| Starting Material | Fluorinating Agent | Solvent | Temperature | Product | Yield | Ref. |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | CsF | DMSO or Sulfolane | 120-170 °C | 2,3-Difluoro-5-(trifluoromethyl)pyridine | 48-58% | google.comgoogle.com |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine (B150209) | KF | N-Methylpyrrolidinone (NMP) | 140 °C | 2,3-Difluoro-5-(trifluoromethyl)pyridine & 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | - | google.com |

| 2,3-Dihalo-5-(trifluoromethyl)pyridine | KF or CsF | Polar aprotic solvent | Elevated | 2,3-Difluoro-5-(trifluoromethyl)pyridine | High | google.com |

| 2-Chloropyridine | KF | Dimethyl sulfone | 200 °C | 2-Fluoropyridine (B1216828) | - | google.com |

C-H Functionalization for Regioselective Fluorination

Direct C-H fluorination is an atom-economical and increasingly important strategy that avoids the need for pre-functionalized substrates. For pyridine and related nitrogen heterocycles, silver(II) fluoride (AgF2) has emerged as a key reagent for selective fluorination at the C-H bond adjacent to the nitrogen atom (the 2-position). acs.orggoogle.com This reaction proceeds under mild conditions, often at room temperature, and shows remarkable regioselectivity. google.com

This methodology could be applied to a precursor like 3-fluoro-5-methylpyridine. The reaction with AgF2 would be expected to selectively introduce a fluorine atom at the 2-position, directly yielding this compound. The reaction is tolerant of various functional groups, although the electronic nature of substituents can influence reactivity. acs.orgnih.gov For example, 3-substituted pyridines with halo, alkoxy, or cyano groups react with exclusive selectivity to form the 2-fluoro-3-substituted product. nih.gov

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Ref. |

| 2-Phenylpyridine | AgF2 | MeCN | Ambient | 2-Fluoro-6-phenylpyridine | 88% | acs.org |

| 5-Benzyloxy-2-methylpyridine | AgF2 | MeCN | Ambient | 2-Fluoro-3-benzyloxy-6-methylpyridine | - | google.com |

| 3,5-Disubstituted Pyridines | AgF2 | MeCN | Ambient | Mixture of 2-fluoro and 6-fluoro isomers | - | acs.orgnih.gov |

Photoredox-Mediated Fluorination Protocols

Visible-light photoredox catalysis has opened new avenues for the introduction of fluorine and fluorinated groups into aromatic systems under mild conditions. acs.orgthieme-connect.de These methods often involve the generation of a radical intermediate which then reacts with a fluorine source. For example, the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, catalyzed by iridium complexes under blue light irradiation, leads to the formation of 3-fluoropyridines after condensation with ammonium (B1175870) acetate (B1210297). acs.org

While a direct photoredox synthesis of this compound has not been explicitly reported, the principles of photoredox catalysis could be applied. For instance, a suitably substituted 5-methylpyridine derivative could undergo a photoredox-catalyzed C-H fluorination. thieme-connect.de Alternatively, a photoredox process could be used to functionalize a precursor, which is then converted to the target molecule. For example, selective functionalization of the methyl group of 5-methylcytosine (B146107) has been achieved using photoredox catalysis, demonstrating the potential for site-selective reactions on substituted pyridines. nih.gov

| Reaction Type | Catalyst | Conditions | Key Intermediates | Product Type | Ref. |

| Coupling of iodoketones and silyl enol ethers | fac-Ir(ppy)3 | Blue LED, NH4OAc | Difluorinated radical | 3-Fluoropyridines | acs.org |

| C-H Functionalization | Xanthone | Visible light | Methyl group radical | 4-Pyridine modified 5-methylcytosine | nih.gov |

| Arylpyridine complex formation | Iridium complexes | Visible light | Metal-to-ligand charge transfer | Photocatalysts, OLEDs | ossila.com |

Pyridine Ring Construction from Fluorine-Containing Building Blocks

An alternative to direct fluorination is the construction of the pyridine ring from acyclic, fluorine-containing precursors. This approach offers the advantage of installing the fluorine atoms at defined positions from the outset, thereby avoiding issues of regioselectivity common in direct fluorination.

Multi-component Reactions for Assembling Fluorinated Pyridines

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like fluorinated pyridines in a single step from several simple starting materials. rsc.org This approach is highly valued for its atom economy, operational simplicity, and ability to rapidly generate diverse compound libraries. rsc.orgpreprints.org While direct MCR synthesis of this compound is not prominently detailed, several methodologies exist for assembling related fluorinated pyridine cores that illustrate the strategy's potential.

One-pot procedures have been developed for synthesizing various fluorinated 2-aminopyridines and other substituted pyridines. rsc.orgorganic-chemistry.org For instance, a one-pot, four-component reaction of 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, aromatic aldehydes, and ammonium acetate can produce monofluorinated spiro-pyrazole-pyridine derivatives without the need for an external catalyst. thieme-connect.com Another approach involves the reaction of 1,1-enediamines (EDAMs) with aromatic aldehydes and 1,3-dicarbonyl compounds through a sequence of Knoevenagel condensation, Michael addition, and cyclization reactions to yield fluoro-substituted 2-aminopyridines. rsc.org

The primary routes for pyridine synthesis via condensation reactions are the Hantzsch-type synthesis, which yields a dihydropyridine (B1217469) that must be oxidized, and the Guareschi−Thorpe or Bohlmann−Rahtz approaches, which directly produce the aromatic pyridine. acsgcipr.org These can be performed as MCRs, building up the cyclization precursor from simple synthons and an amine source. acsgcipr.org

| MCR Approach | Key Reactants | Fluorine Source | Resulting Structure | Reference |

|---|---|---|---|---|

| Knoevenagel/Michael/Cyclization | 1,1-Enediamines (EDAMs), Aromatic Aldehydes, 1,3-Dicarbonyls | Fluorinated 1,1-Enediamine | Fluorinated 2-Aminopyridines | rsc.org |

| Four-Component Spirocyclization | Pyrazolidinedione, Aromatic Aldehydes, Ammonium Acetate | Ethyl 2-fluoroacetoacetate | Monofluorinated Spiro-Pyrazole-Pyridines | thieme-connect.com |

| Michael Addition/Annulation/Aromatization | Electron-deficient Enamines, Saturated Ketones | 2-Fluoro-1,3-dicarbonyl compound | Polysubstituted Pyridines | organic-chemistry.org |

Dearomatization/Rearomatization Sequences for Fluoro-Pyridine Synthesis

The dearomatization of pyridines, followed by a functionalization and subsequent rearomatization step, represents a sophisticated strategy for accessing substitution patterns that are difficult to achieve through direct C-H functionalization. researchgate.netresearcher.life This approach temporarily breaks the aromaticity of the pyridine ring to create more reactive intermediates, such as dihydropyridines, which can then be manipulated regioselectively. d-nb.infomdpi.com

A notable application of this strategy is the formal meta-C-H-fluorination of pyridines. researcher.life By employing an oxazinoazaarene-based temporary dearomatization strategy, pyridines can be fluorinated with Selectfluor at the C3-position with high selectivity. A subsequent acid-promoted rearomatization restores the pyridine ring, now bearing a fluorine atom at a previously inaccessible position. researchgate.netresearcher.life This method has been demonstrated to be effective for late-stage functionalization of complex molecules. researcher.life

Another facet of this methodology involves the synthesis of stable dihydropyridine intermediates. d-nb.info Pyridines can be dearomatized using amine boranes under mild conditions to yield N-substituted 1,4- or 1,2-dihydropyridines. These intermediates can then undergo further functionalization, such as hydrofluorination or difluorination, before a potential rearomatization step to furnish the substituted pyridine. d-nb.info This stepwise process allows for precise control over the introduction of multiple functional groups.

Functionalization and Derivatization of Existing Fluorinated Pyridine Systems

Direct functionalization of a pre-existing fluorinated pyridine ring is a common and powerful strategy. The fluorine substituents themselves can play a crucial role in directing incoming electrophiles or facilitating nucleophilic substitution reactions.

Regioselective Metalation and Subsequent Electrophilic Quenching

Regioselective metalation (deprotonation) followed by quenching with an electrophile is a cornerstone of pyridine functionalization. The strong electron-withdrawing nature of fluorine atoms significantly influences the acidity of adjacent C-H bonds, enabling highly regioselective deprotonation. The fluorine atom acts as a powerful ortho-directing group. website-files.comfigshare.com

For instance, the metalation of 3-fluoropyridine (B146971) can be directed to either the C2 or C4 position depending on the specific base and reaction conditions used. researchgate.net In the case of 2,3-difluoropyridine, the concept of "regioexhaustive substitution" has been demonstrated, whereby every vacant position can be selectively functionalized. researchgate.net This is achieved by using activating or protecting groups to steer the metalation to the desired site. For example, employing a chlorine atom as a protective group can direct metalation to a specific position; after the desired functionalization, the chlorine can be removed. researchgate.net

The use of highly active bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for efficient deprotonation of fluoropyridines at low temperatures. website-files.comthieme-connect.de The resulting organometallic intermediate can then be trapped with a wide range of electrophiles, such as DMF to install a formyl group, leading to valuable synthetic intermediates. figshare.com Continuous-flow technology has been developed for such sequences, involving metalation, zincation, and Negishi cross-coupling to arylate fluoropyridines with high efficiency and regioselectivity. nih.gov

| Substrate | Metalation Conditions | Directed Position | Notes | Reference |

|---|---|---|---|---|

| 4-Chloro-3-fluoropyridine | TMP-Base, -75 °C | C2 (ortho to F) | Kinetic deprotonation is essential for regioselectivity. | website-files.comfigshare.com |

| 2,3-Difluoropyridine | TMP-Base / Protective Groups | C4, C5, C6 | Allows for "regioexhaustive substitution" at all vacant positions. | researchgate.net |

| 3-Fluoropyridine | TMPMgCl·LiCl / BF₃·OEt₂ | C4 / C2 | Lewis acid can alter the regioselectivity of metalation. | thieme-connect.de |

Directed Ortho-Metalation and Related Methodologies

Directed Ortho-Metalation (DoM) is a powerful subset of metalation strategies where a functional group on the ring directs a strong base to deprotonate the adjacent ortho position. While classic DoM often relies on groups like amides or carbamates, the fluorine atom itself can serve as a weak directing group. acs.org

More recent advancements focus on transition metal-catalyzed C-H activation, where the fluorine atom plays a key role in directing the catalyst. acs.org The C-H bonds ortho to fluorine substituents are activated towards metal centers like palladium, rhodium, and cobalt. acs.org This activation typically proceeds through a concerted metalation-deprotonation (CMD) mechanism. This strategy enables direct arylations, borylations, and other functionalizations at the position ortho to a fluorine atom, providing a modern alternative to traditional deprotonation with strong bases. acs.org For example, (poly)fluoropyridines have been shown to be viable substrates in cooperative palladium/copper-catalyzed dual C-H bond activation and coupling reactions. acs.org

Halogenation and Selective Halogen Exchange Reactions

Halogenation provides key intermediates for further cross-coupling reactions. However, direct electrophilic halogenation of the electron-deficient pyridine ring can be challenging and often requires harsh conditions. nih.govchemrxiv.org A modern approach for the selective C3-halogenation of pyridines proceeds via Zincke imine intermediates. This sequence involves ring-opening, halogenation of the resulting acyclic imine under mild conditions, and subsequent ring-closing to yield the 3-halopyridine with high regioselectivity. nih.govchemrxiv.org

A more common and industrially significant method for synthesizing fluoropyridines is through halogen exchange (Halex) reactions. This involves the substitution of a chlorine or bromine atom with fluorine using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF). google.comgoogleapis.com The synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine, a close analog of the target compound, is achieved by reacting a 2,3-dihalo-5-(trifluoromethyl)pyridine precursor with KF or CsF in a polar aprotic solvent at elevated temperatures. google.com For these reactions to be efficient, it is often crucial to remove the product as it is formed to prevent decomposition. google.com The reactivity of halogens on the pyridine ring typically follows the order F > Cl > Br > I for nucleophilic aromatic substitution, with positions 2 and 4 being more activated than position 3.

Catalytic Systems and Methodological Advancements in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of fluorinated pyridines has benefited significantly from these advancements.

Rhodium(III)-catalyzed C-H functionalization has emerged as a powerful tool for constructing the pyridine ring itself. acs.org For example, a one-step method prepares multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.org This approach is notable for its operational simplicity and tolerance of a wide variety of functional groups on both coupling partners. acs.org

Photoredox catalysis offers another modern approach. Diversely substituted 3-fluoropyridines can be synthesized from two different ketone components. acs.org The key step involves a visible-light-mediated coupling of an α,α-difluoro-β-iodoketone with a silyl enol ether, catalyzed by an iridium complex, followed by a one-pot condensation with ammonium acetate to form the pyridine ring. acs.org

Furthermore, transition metal-catalyzed C-H functionalization of the pre-formed pyridine ring, as mentioned in section 2.3.2, represents a major area of advancement. Catalytic systems based on palladium, rhodium, and cobalt can selectively functionalize C-H bonds ortho to fluorine atoms, enabling the introduction of aryl, alkyl, and boryl groups with high precision. acs.org

Transition Metal-Catalyzed Synthetic Pathways

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic scaffolds. While direct transition-metal-catalyzed C-H fluorination of pyridines is an evolving field, established cross-coupling and cyclization reactions are instrumental in preparing the necessary precursors.

Rhodium(III)-Catalyzed Cyclization: A modern approach to constructing the 3-fluoropyridine core involves the Rh(III)-catalyzed C-H functionalization and cyclization of α-fluoro-α,β-unsaturated oximes with alkynes. acs.orgnih.govnih.gov This method allows for the one-step assembly of multisubstituted 3-fluoropyridines from acyclic precursors. nih.gov For the synthesis of a 5-methyl-substituted pyridine, propyne (B1212725) could serve as the alkyne coupling partner. The reaction typically utilizes a catalyst system like [Cp*RhCl2]2 with a silver salt co-catalyst in a non-hydroxylic solvent such as ethyl acetate to prevent fluoride displacement. nih.gov This strategy builds the fluorinated pyridine ring system directly, offering high regioselectivity. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling: The synthesis of key intermediates often relies on palladium-catalyzed cross-coupling reactions. For instance, the precursor 2-chloro-5-methylpyridine (B98176) can be synthesized via Negishi coupling. This involves the reaction of an organozinc reagent, such as that derived from 2-chloro-3-bromopyridine, with a methylating agent in the presence of a palladium catalyst like Pd(PPh₃)₄. More advanced catalysts like Pd₂(dba)₃ with specialized phosphine (B1218219) ligands (e.g., XPhos) enable the coupling of heterocyclic organozinc reagents with a wide range of partners. organic-chemistry.org

Furthermore, palladium catalysis is crucial for C-F bond formation. While direct C-H fluorination is challenging, methods for the fluorination of arylboronic acids and their derivatives have been developed. nih.gov A reaction could be envisioned where a 2,3-dibromo-5-methylpyridine (B1296319) is converted to a monoboronic acid derivative, followed by a palladium-catalyzed fluorination, although this remains a less common route compared to nucleophilic fluorination. More established is the palladium-catalyzed fluorination of aryl triflates, which provides a reliable method for introducing fluorine. nih.gov

| Reaction Type | Catalyst System | Substrates | Product | Key Features |

| Rh(III)-Catalyzed Cyclization acs.orgnih.gov | [Cp*RhCl2]2 / AgSbF₆ | α-fluoro-α,β-unsaturated oxime + Alkyne | Substituted 3-Fluoropyridine | Builds the fluorinated ring directly; high regioselectivity. |

| Pd-Catalyzed Negishi Coupling organic-chemistry.orgthieme-connect.de | Pd₂(dba)₃ / XPhos | 2-Chloro-3-bromo-pyridine + Methylzinc reagent | 2-Chloro-3-bromo-5-methylpyridine | Forms key C-C bonds for precursors. |

| Pd-Catalyzed Fluorination nih.govnih.gov | Pd(II) complex / Ligand (e.g., BrettPhos) | Aryl triflate or Arylboronic acid derivative + Fluoride source | Aryl Fluoride | Converts other functional groups to C-F bonds. |

Organocatalytic Approaches

Organocatalysis has emerged as a powerful, metal-free alternative for various transformations, including fluorination. These methods often provide high levels of stereoselectivity and functional group tolerance.

Amine Catalysis: Chiral secondary amine catalysts, often derived from proline or cinchona alkaloids, can be used in the asymmetric α-fluorination of carbonyl compounds. nih.gov In a multi-step synthesis, one could envision the construction of a pyridine precursor containing a side chain that is modified via an organocatalytic fluorination step before ring formation or subsequent elaboration. For example, a β-ketoester could be asymmetrically fluorinated using a cinchona alkaloid catalyst and an electrophilic fluorine source like Selectfluor™, and this fluorinated building block could then be used in a pyridine synthesis, such as the Hantzsch pyridine synthesis. mdpi.com

Hydrogen-Bonding Catalysis: A significant advancement in nucleophilic fluorination involves the use of chiral hydrogen-bonding catalysts, such as bis-urea derivatives. digitellinc.comnih.govacs.org These organocatalysts can form complexes with fluoride anions from inorganic salts (e.g., CsF or KF), increasing their solubility and reactivity in organic solvents. digitellinc.comacs.org This approach, often merged with phase-transfer catalysis, enables the activation of otherwise unreactive fluoride sources for nucleophilic substitution reactions. digitellinc.com While initially demonstrated on other systems like the desymmetrization of episulfonium ions, this principle is applicable to the fluorination of halopyridines. nih.govthieme-connect.com A chiral bis-urea catalyst could provide a controlled environment for the fluoride to displace a leaving group, such as chlorine, on a pyridine precursor.

Photochemical Organocatalysis: Novel methods include the photochemical functionalization of pyridines using an organocatalyst. For instance, dithiophosphoric acid can act as a photocatalyst to generate pyridinyl radicals from pyridinium (B92312) ions, which can then couple with other radical species. acs.org This allows for C-H functionalization at positions distinct from classical Minisci reactions, offering new pathways for creating substituted pyridine precursors. acs.org

| Organocatalytic Strategy | Catalyst Type | Reagents | Transformation | Key Features |

| Amine Catalysis nih.govmdpi.com | Cinchona Alkaloid / Proline Derivative | Carbonyl Compound + Electrophilic Fluorinating Agent (e.g., Selectfluor™) | Asymmetric α-Fluorination | Creates chiral fluorinated building blocks. |

| Hydrogen-Bonding Catalysis digitellinc.comacs.org | Chiral Bis-Urea | Halo-organic substrate + Alkali Metal Fluoride (CsF, KF) | Nucleophilic Fluorination | Activates insoluble fluoride salts; potential for asymmetry. |

| Photochemical Catalysis acs.org | Dithiophosphoric Acid | Pyridine + Radical Precursor | C-H Functionalization | Novel regioselectivity via radical coupling. |

Phase-Transfer Catalysis in Fluorination Reactions

The final and often most challenging step in synthesizing this compound is the conversion of a precursor like 2-chloro-3-fluoro-5-methylpyridine via a nucleophilic aromatic substitution (SₙAr) reaction. This halogen exchange (Halex) reaction is significantly enhanced by the use of phase-transfer catalysis (PTC).

The primary challenge in using alkali metal fluorides like potassium fluoride (KF) is their high lattice energy and poor solubility in aprotic organic solvents, which are necessary for the reaction. Phase-transfer catalysts overcome this issue by binding the metal cation (e.g., K⁺) and transporting the more "naked" and highly reactive fluoride anion into the organic phase where the reaction occurs. nih.gov

Crown Ethers: Macrocyclic polyethers, such as 18-crown-6 (B118740), are highly effective phase-transfer catalysts for this purpose. The cavity of 18-crown-6 is perfectly sized to chelate the potassium ion, effectively solubilizing KF in solvents like acetonitrile (B52724) or sulfolane. nih.gov The use of a crown ether can dramatically increase the rate and yield of fluorination, allowing the reaction to proceed under milder conditions than would otherwise be required. nih.govgoogle.com Some studies have explored combining crown ethers with bulky diols as synergic co-catalysts to further accelerate the reaction rate by stabilizing the Sₙ2 transition state through hydrogen bonding. nih.gov

Onium Salts: Quaternary phosphonium (B103445) or ammonium salts (e.g., tetraphenylphosphonium (B101447) bromide) also serve as effective phase-transfer catalysts. google.com These lipophilic cations pair with the fluoride anion, facilitating its transfer into the organic medium.

Synergistic Catalysis: The most advanced methodologies combine PTC with hydrogen-bonding organocatalysis. As mentioned previously, a chiral bis-urea catalyst can act as both a hydrogen-bond donor and a phase-transfer agent. thieme-connect.comresearchgate.net This synergistic system not only solubilizes the fluoride salt but also activates the anion and creates a chiral environment, enabling enantioconvergent substitutions where a racemic starting material can be converted into a single enantiomer of the product. thieme-connect.de For the synthesis of this compound from 2-chloro-3-fluoro-5-methylpyridine, while chirality is not induced at the pyridine core, the enhanced reactivity provided by these synergistic systems is highly beneficial.

| PTC Type | Catalyst Example | Fluoride Source | Solvent | Key Function |

| Crown Ether nih.gov | 18-crown-6 | KF | Acetonitrile, Sulfolane | Chelates K⁺, solubilizing KF and activating F⁻. |

| Onium Salt google.com | Tetraphenylphosphonium bromide | KF, CsF | Aprotic Polar Solvents | Forms a lipophilic ion pair with F⁻. |

| Hydrogen-Bonding PTC thieme-connect.comthieme-connect.de | Bis-urea catalyst + Onium salt | KF | p-Xylene, Acetonitrile | Synergistically solubilizes and activates F⁻ via H-bonding. |

Elucidation of Chemical Transformations and Reactivity Mechanisms of 2,3 Difluoro 5 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for electron-deficient aromatic systems, such as fluorinated pyridines. In 2,3-difluoro-5-methylpyridine, the pyridine (B92270) nitrogen and the fluorine atoms activate the ring towards nucleophilic attack. The regioselectivity of this substitution is dictated by the stability of the intermediate Meisenheimer complex.

Attack by a nucleophile is strongly favored at the C-2 and C-4 positions of the pyridine ring, as this allows the negative charge of the anionic intermediate to be delocalized onto the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.com In the case of this compound, the C-2 position is substituted with a fluorine atom, making it a prime site for SNAr. While the C-3 fluorine also contributes to the electrophilicity of the ring, nucleophilic attack at this position does not benefit from direct resonance stabilization by the ring nitrogen. stackexchange.comnih.gov Consequently, SNAr reactions on this molecule occur with high regioselectivity at the C-2 position. Studies on related fluoropyridines, such as 2-fluoro-5-methylpyridine (B1304807) and 2,4-difluoropyridine, consistently show that substitution occurs at the fluorine atom at the C-2 position. nih.govacs.orgljmu.ac.uk The reaction to form benzofuro[2,3-b]pyridines, for example, proceeds via nucleophilic substitution of a fluorine atom at the 2-position of the pyridine ring. nih.govacs.org

This predictable regioselectivity makes this compound a valuable intermediate for introducing a wide array of functional groups at the 2-position. The general reaction involves treating the substrate with a suitable nucleophile, often in the presence of a base in a polar aprotic solvent like DMF or THF. acs.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagents & Conditions | Product Structure | Predominant Regioisomer |

|---|---|---|---|

| Alcohols (R-OH) | KHMDS, DMF/THF | 2-Alkoxy-3-fluoro-5-methylpyridine | |

| Amines (R₂-NH) | K₂CO₃, DMF, 100 °C | 2-Amino-3-fluoro-5-methylpyridine | |

| Thiols (R-SH) | NaH, THF | 3-Fluoro-5-methyl-2-(alkylthio)pyridine |

This table is illustrative, based on established SNAr principles on fluoropyridines. Specific conditions may vary.

Electrophilic Aromatic Substitution Reactivity Profiles

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's inherent electron-deficient nature, which deactivates it towards attack by electrophiles. masterorganicchemistry.com This deactivation is significantly amplified in this compound by the two potent electron-withdrawing fluorine atoms. While the C-5 methyl group is an activating ortho-, para-director, its effect is largely overcome by the deactivating influence of the nitrogen and fluoro groups.

Table 2: Predicted Reactivity in Electrophilic Aromatic Substitution (EAS)

| Reaction | Typical Reagents | Predicted Major Product | Expected Reactivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2,3-Difluoro-5-methyl-6-nitropyridine | Very Low / Requires forcing conditions |

| Bromination | Br₂, FeBr₃ | 2,3-Difluoro-6-bromo-5-methylpyridine | Very Low / Requires forcing conditions |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid | Very Low / Requires forcing conditions |

This table is predictive, based on established EAS principles. Experimental verification is required.

Organometallic Reactions and Cross-Coupling Chemistry

This compound is a versatile substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are widely used for cross-coupling reactions, although the activation of C-F bonds can be challenging compared to heavier halides. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples an aryl halide with an organoboron reagent. libretexts.org While direct coupling of the C-F bond is possible with specialized ligands, a more common strategy involves the transformation of a C-H bond into a C-B bond (e.g., via iridium-catalyzed borylation) or converting the substrate to a more reactive halide (Br or I) prior to coupling. Alternatively, the fluorine at the activated C-2 position can be displaced in a Suzuki-type reaction under certain conditions. evitachem.comsmolecule.com The general mechanism involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product. libretexts.org

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. masterorganicchemistry.com It typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. masterorganicchemistry.comfu-berlin.de The reaction forms a new C-C bond at the less substituted end of the alkene. The application to this compound would likely target a more reactive halide derivative rather than the C-F bonds directly, due to the high energy barrier for C-F oxidative addition. uwindsor.ca

Sonogashira Coupling : This reaction creates a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nrochemistry.comrsc.org This is a powerful tool for synthesizing arylalkynes. rsc.orgnih.gov Similar to other Pd-catalyzed couplings, the reactivity order is I > Br > Cl >> F, making the direct Sonogashira coupling of a C-F bond on this compound difficult without highly specialized catalytic systems. nrochemistry.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product (at C-2) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3-fluoro-5-methylpyridine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Fluoro-5-methyl-2-vinylpyridine |

This table assumes prior conversion to a more reactive halide (e.g., bromo) at the C-2 position or use of specialized C-F activation catalysts.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-based catalysts offer a compelling alternative to palladium, particularly for the activation of less reactive electrophiles like aryl fluorides and chlorides. wisc.eduresearchgate.net Nickel catalysts can facilitate cross-electrophile coupling reactions, which couple two different electrophiles in the presence of a reducing agent, avoiding the need to pre-form organometallic reagents. wisc.eduorganic-chemistry.org This methodology is effective for creating C(sp²)–C(sp²) bonds from two distinct aryl halides. researchgate.net Given the strength of the C-F bond, nickel catalysis represents a more promising avenue for the direct functionalization of this compound compared to palladium.

Table 4: Potential Nickel-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Typical Catalyst System | Potential Product (at C-2) |

|---|---|---|---|

| Reductive Cross-Coupling | Aryl Halide (Ar-X) | NiBr₂(bpy), Mn powder | 2-Aryl-3-fluoro-5-methylpyridine |

| Kumada Coupling | Grignard Reagent (R-MgBr) | NiCl₂(dppp) | 2-Alkyl/Aryl-3-fluoro-5-methylpyridine |

Other Transition Metal-Mediated Bond-Forming Reactions

Beyond palladium and nickel, other transition metals like rhodium and iridium are effective for mediating specific transformations, most notably C-H activation. The pyridine nitrogen atom is an excellent directing group for ortho-C–H activation, guiding the metal catalyst to functionalize the C-H bond at the C-6 position of this compound. rsc.org This strategy allows for the direct introduction of aryl, alkyl, or other functional groups without pre-functionalization of the substrate. rsc.orgacs.org

For instance, rhodium catalysts can be used for directed olefination, while iridium catalysts are well-known for C-H borylation, which installs a boronic ester group that can then be used in subsequent Suzuki-Miyaura couplings. acs.org

Transformations Involving the Methyl Group and Side-Chain Modifications

The methyl group at the C-5 position is not merely a passive substituent; its protons are acidic due to the electron-withdrawing nature of the difluoropyridine ring and can be involved in various transformations.

Halogenation : The methyl group can undergo free-radical halogenation, for example using N-bromosuccinimide (NBS) with a radical initiator, to yield 5-(bromomethyl)-2,3-difluoropyridine. This brominated intermediate is a highly versatile building block for further SN2 reactions, allowing the introduction of a wide range of nucleophiles.

Oxidation : The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol using appropriate oxidizing agents. For example, strong oxidants like KMnO₄ can convert the methyl group to a carboxylic acid (2,3-difluoropyridine-5-carboxylic acid), a valuable intermediate for amide couplings and other transformations.

Deprotonation and Alkylation : The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can deprotonate the methyl group to form a resonance-stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the side chain.

Table 5: Representative Side-Chain Modifications of the Methyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Radical Bromination | NBS, AIBN, CCl₄ | 5-(Bromomethyl)-2,3-difluoropyridine |

| Oxidation | KMnO₄, heat | 2,3-Difluoropyridine-5-carboxylic acid |

Radical Reactions and Single-Electron Transfer Processes

The reactivity of this compound in radical and single-electron transfer (SET) processes is influenced by its electronic properties, specifically the presence of electron-withdrawing fluorine atoms and an electron-donating methyl group on the pyridine ring. While specific studies detailing the radical reactions of this compound are not extensively documented in publicly available literature, its behavior can be inferred from the established reactivity of related fluorinated pyridines and general principles of radical chemistry and photoredox catalysis.

Fluorinated aromatic compounds, including pyridines, can participate in SET processes, often as ligands in photoredox catalysis. For instance, the structurally related compound 2-(2,4-difluorophenyl)-5-methylpyridine (B2814103) is utilized as a cyclometalating ligand in metal complexes that exhibit photocatalytic activity in visible-light-induced reactions. ossila.com In these systems, a single-electron transfer can occur from the photoexcited metal center to the ligands, initiating a catalytic cycle. ossila.com This suggests that the difluoropyridine moiety in this compound could also facilitate SET processes when coordinated to a suitable metal center.

The synthesis of fluorinated pyridines can itself involve radical intermediates and SET mechanisms. A notable example is the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers to form 3-fluoropyridines. In this process, a photocatalyst, such as fac-Ir(ppy)₃, is excited by light and initiates a single-electron transfer to the iodoketone, generating a radical intermediate that then participates in the formation of the pyridine ring. acs.orgresearchgate.net

Furthermore, radical coupling reactions of bromopyridines with Grignard reagents can be promoted by light, which stimulates a single-electron transfer from the Grignard reagent to the bromopyridine, leading to the formation of a radical anion and subsequent C-C bond formation. organic-chemistry.org This highlights the capacity of the pyridine ring system, even when halogenated, to accept an electron and undergo radical transformations.

The methyl group on this compound can also be a site for radical reactions. For example, the chlorination of β-picoline (3-methylpyridine) can proceed via a radical mechanism to produce various chlorinated derivatives, where hydrogen atoms on the methyl group are substituted by chlorine. google.com It is plausible that under appropriate conditions, the methyl group of this compound could undergo similar radical functionalization.

| Reaction Type | Reactant(s) | Conditions | Key Intermediate(s) | Product Type | Reference |

| Photoredox Catalysis | Metal complex with difluorophenyl-methylpyridine ligand | Visible light | Excited state metal-ligand complex | Varied organic products | ossila.com |

| Photoredox-Mediated Coupling | α,α-difluoro-β-iodoketones, silyl enol ethers | fac-Ir(ppy)₃, blue LED | Carbon-centered radical | 3-Fluoropyridines | acs.orgresearchgate.net |

| Light-Promoted Radical Coupling | Bromopyridines, Grignard reagents | Purple light | Pyridine radical anion | Alkyl- and aryl-pyridines | organic-chemistry.org |

| Radical Chlorination | β-picoline, Chlorine | Gaseous phase, high temperature | Chlorine and methyl radicals | Chlorinated methylpyridines | google.com |

Acid-Base Chemistry and Protonation Behavior

The acid-base properties of this compound are primarily determined by the basicity of the pyridine nitrogen atom and the acidity of the C-H bonds. The electronic effects of the substituents—two electron-withdrawing fluorine atoms and one electron-donating methyl group—play a crucial role in modulating these properties.

The dominant site of protonation in pyridine and its derivatives is the lone pair of electrons on the nitrogen atom. The basicity of this nitrogen is significantly influenced by the substituents on the ring. The two fluorine atoms at the 2- and 3-positions exert a strong electron-withdrawing inductive effect, which reduces the electron density on the pyridine ring and, consequently, on the nitrogen atom. This decrease in electron density makes the lone pair less available for protonation, thereby reducing the basicity of the molecule. The methyl group at the 5-position has a weak electron-donating inductive effect, which slightly increases the electron density on the ring, but this effect is generally insufficient to counteract the strong deactivating effect of two fluorine atoms.

The C-H bonds of this compound are generally not considered acidic, but their acidity can be enhanced by the electron-withdrawing fluorine atoms. The C-H bonds of the aromatic ring are typically less acidic than those of the methyl group. The acidity of C-H bonds in fluorinated aromatic compounds can be increased, which can be relevant in reactions involving deprotonation, such as directed ortho-metalation. rsc.org However, in the case of this compound, deprotonation of the methyl group is generally more likely under basic conditions than deprotonation of the aromatic ring C-H bonds.

| Compound | Substituents | Predicted/Experimental pKa | Effect on Basicity | Reference |

| Pyridine | None | 5.21 (experimental) | Reference | acrospharma.co.kr |

| 2,3-Difluoro-5-(trifluoromethyl)pyridine (B1282707) | 2-F, 3-F, 5-CF₃ | -5.28 (predicted) | Strongly decreased | chemicalbook.in |

| 2,3-Difluoro-5-nitropyridine | 2-F, 3-F, 5-NO₂ | -6.89 (predicted) | Strongly decreased | acrospharma.co.kr |

| 5-Bromo-2-(3,3-difluoro-azetidin-1-yl)-4-methyl-pyridine (B8152008) | 2-(C₃H₂F₂N), 4-CH₃, 5-Br | 3.2 (experimental) | Decreased | vulcanchem.com |

| This compound | 2-F, 3-F, 5-CH₃ | Not available (expected to be low) | Significantly decreased | - |

Spectroscopic Characterization and Advanced Structural Elucidation of 2,3 Difluoro 5 Methylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

The ¹H NMR spectrum of 2,3-Difluoro-5-methylpyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The pyridine (B92270) ring contains two protons, H-4 and H-6. The methyl group at the C-5 position introduces a singlet signal in the aliphatic region of the spectrum.

The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the fluorine atoms and the nitrogen atom, as well as the electron-donating nature of the methyl group. The proton at the C-6 position is expected to appear at a lower field (higher ppm) compared to the proton at the C-4 position due to its proximity to the electronegative nitrogen atom. The fluorine atoms at C-2 and C-3 will further influence the chemical shifts and introduce through-bond couplings to the neighboring protons.

Specifically, the H-4 proton will likely show coupling to the F-3 fluorine atom, and the H-6 proton may exhibit a smaller long-range coupling to the F-2 fluorine atom. The methyl protons at C-5 are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | ~7.3 - 7.6 | Doublet of doublets (dd) or multiplet (m) | 3J(H4-F3), 4J(H4-H6) |

| H-6 | ~7.8 - 8.1 | Doublet of doublets (dd) or multiplet (m) | 4J(H6-F2), 4J(H6-H4) |

| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct carbon signals are expected: five for the pyridine ring and one for the methyl group. The chemical shifts of the ring carbons are significantly affected by the substituents.

The carbons directly bonded to the fluorine atoms (C-2 and C-3) will exhibit large one-bond carbon-fluorine couplings (¹JCF), appearing as doublets. The signals for these carbons will be shifted downfield due to the high electronegativity of fluorine. The other ring carbons will also show smaller two- or three-bond couplings to the fluorine atoms. The methyl group will appear as a single peak in the upfield region of the spectrum. The substituent effects on the chemical shifts of pyridine rings are well-documented and can be used to predict the approximate positions of the carbon signals jeolusa.com.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (Hz) |

|---|---|---|---|

| C-2 | ~150 - 155 | Doublet (d) | ¹J(C2-F2) > 200 |

| C-3 | ~140 - 145 | Doublet (d) | ¹J(C3-F3) > 200 |

| C-4 | ~125 - 130 | Doublet of doublets (dd) | ²J(C4-F3), ³J(C4-F2) |

| C-5 | ~135 - 140 | Doublet (d) | ²J(C5-F3) |

| C-6 | ~145 - 150 | Doublet (d) | ³J(C6-F2) |

| -CH₃ | ~15 - 20 | Singlet (s) or small multiplet | Small ³J(C-F) may be observed |

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms at positions C-2 and C-3. The chemical shifts will be influenced by their position on the pyridine ring.

The two fluorine atoms will exhibit coupling to each other (³JFF), resulting in each signal appearing as a doublet. Furthermore, each fluorine signal will show couplings to the neighboring protons. F-2 will couple to H-6, and F-3 will couple to H-4. Long-range couplings may also be observed. The magnitude of these coupling constants provides valuable structural information umn.edu.

| Fluorine | Expected Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| F-2 | -130 to -140 | Doublet of doublets (dd) | ³J(F2-F3), ⁴J(F2-H6) |

| F-3 | -145 to -155 | Doublet of doublets (dd) | ³J(F3-F2), ³J(F3-H4) |

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak is expected between H-4 and H-6, confirming their through-bond coupling relationship nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between H-4 and C-4, H-6 and C-6, and the methyl protons with the methyl carbon. This allows for the unambiguous assignment of the protonated carbons nih.gov.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Expected key HMBC correlations for this compound would include:

The methyl protons to C-4, C-5, and C-6.

H-4 to C-2, C-3, C-5, and C-6.

H-6 to C-2, C-4, and C-5. These correlations would definitively confirm the substitution pattern on the pyridine ring dergipark.org.tr.

Fluorine-19 (<sup>19</sup>F) NMR for Fluorine Chemical Shifts and Coupling Interactions

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of the pyridine ring, C-H bonds, C-F bonds, and the methyl group.

The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are expected to produce strong absorption bands in the 1100-1300 cm⁻¹ range. The exact positions of these bands can be influenced by the electronic effects of the substituents on the ring researchgate.net.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | Medium |

| C=C and C=N Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-H Bend | 800 - 900 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound, offering a unique "fingerprint." The Raman spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrational modes of the difluoro-substituted pyridine ring and the methyl group.

Based on data for analogous compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), which has been analyzed using FT-Raman spectroscopy nih.gov, we can predict the key vibrational modes for this compound. The spectrum would be characterized by:

Pyridine Ring Vibrations: The in-plane and out-of-plane bending and stretching vibrations of the pyridine ring will give rise to a series of bands. The substitution pattern with two adjacent fluorine atoms and a methyl group will influence the position and intensity of these peaks.

C-F Vibrations: The carbon-fluorine stretching and bending vibrations are expected to appear in the fingerprint region of the spectrum. The high electronegativity of fluorine leads to strong, characteristic bands.

C-CH₃ Vibrations: The methyl group will contribute to the spectrum with its characteristic symmetric and asymmetric stretching and bending modes.

Aromatic C-H Vibrations: The stretching and bending vibrations of the remaining C-H bonds on the pyridine ring will also be present.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Expected to be of weak to medium intensity. |

| CH₃ Symmetric/Asymmetric Stretch | 2850 - 3000 | Characteristic of the methyl group. |

| Pyridine Ring Breathing/Stretching | 1400 - 1600 | A series of strong bands characteristic of the aromatic ring structure, sensitive to substitution. |

| CH₃ Bending | 1375 - 1450 | Symmetric and asymmetric bending modes of the methyl group. |

| C-F Stretching | 1000 - 1300 | Strong and characteristic bands due to the high electronegativity of fluorine. The exact position will be influenced by coupling with other ring vibrations. |

| Ring Deformation/Bending | 600 - 1000 | In-plane and out-of-plane ring deformations, providing a unique fingerprint for the substitution pattern. |

This table is predictive and based on spectroscopic data for structurally related compounds.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₆H₅F₂N), the theoretical exact mass can be calculated.

HRMS techniques, such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, are commonly used for such determinations acs.org. The high-resolution data allows for differentiation between compounds with the same nominal mass but different elemental compositions.

| Property | Value |

| Molecular Formula | C₆H₅F₂N |

| Theoretical Exact Mass (Monoisotopic) | 129.0390 u |

| Nominal Mass | 129 u |

This data is calculated based on the elemental composition.

The experimental HRMS measurement for the molecular ion [M+H]⁺ would be expected to be very close to the calculated value of 130.0468 u, confirming the elemental formula.

Electron ionization (EI) mass spectrometry is typically used to induce fragmentation of the molecule, providing a characteristic pattern of fragment ions that aids in structural elucidation. While a specific mass spectrum for this compound is not available, the fragmentation can be predicted based on the known behavior of pyridine and its derivatives.

The molecular ion peak (M⁺) at m/z = 129 would be expected to be prominent due to the stability of the aromatic ring. Key fragmentation pathways would likely involve:

Loss of a Methyl Radical (•CH₃): This would result in a fragment ion at m/z 114. This is a common fragmentation for methylated aromatic compounds.

Loss of HF: The elimination of a molecule of hydrogen fluoride (B91410) could lead to a fragment at m/z 109.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species. The presence of fluorine atoms will influence the stability of the resulting fragments.

Rearrangements: Complex rearrangements can occur, leading to a variety of smaller fragment ions that create a unique fingerprint for the molecule.

Analysis of related compounds, such as methylpyridine derivatives, shows that the primary fragmentation often involves the loss of substituents from the ring researchgate.net. For fluorinated pyridines, the loss of fluorine or HF is a common pathway.

| Predicted Fragment Ion (m/z) | Possible Identity/Loss |

| 129 | Molecular Ion (M⁺) |

| 114 | [M - CH₃]⁺ |

| 109 | [M - HF]⁺ |

| Smaller Fragments | Resulting from ring cleavage, potentially involving loss of HCN, C₂H₂, or further HF loss. |

This table is predictive and based on general principles of mass spectrometry and data for related compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the extent of conjugation and the presence of chromophores. The pyridine ring is a chromophore that exhibits characteristic absorption bands in the UV region.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorptions corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically strong absorptions and are associated with the conjugated π-system of the pyridine ring. For pyridine itself, these appear around 200 nm and 250 nm. The substitution with fluorine and methyl groups is expected to cause a bathochromic (red) shift in these bands due to their electronic effects on the aromatic system.

n → π Transitions:* These are weaker absorptions resulting from the excitation of a non-bonding electron from the nitrogen atom to an anti-bonding π* orbital. In pyridine, this transition is often observed as a shoulder around 270 nm.

Studies on other fluorinated pyridine derivatives have shown that the position and intensity of these absorption bands are sensitive to the substitution pattern frontiersin.orgbeilstein-journals.org. For instance, the UV-Vis spectra of dinuclear copper(II) complexes with pyridinemethanol ligands show absorptions attributed to π→π* or n→π* transitions of the ligand ut.ac.irresearchgate.net.

| Transition Type | Predicted λₘₐₓ (nm) | Expected Molar Absorptivity (ε) | Notes |

| π → π | ~200-220 | High | Corresponds to the primary π-system excitation. |

| π → π | ~250-270 | Moderate | A secondary π-system band, often showing fine structure. |

| n → π | ~270-290 | Low | Often appears as a weak shoulder on the tail of the stronger π → π absorption. Solvent polarity can affect this band. |

This table is predictive, with expected absorption maxima based on data for related pyridine compounds.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-F, C-H) and angles within the molecule.

Molecular Conformation: The planarity of the pyridine ring and the orientation of the methyl group.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including any potential hydrogen bonding, π-π stacking, or halogen bonding interactions.

While no crystal structure for this compound itself has been found in the searched literature, studies on related fluorinated pyridine complexes provide insights into the expected structural features osti.govresearchgate.netmdpi.comacs.org. For example, the crystal structure of a complex containing 3,5-difluoro-2-substituted phenyl-picolinato iridium(III) reveals the precise bond angles and dihedral angles of the fluorinated rings osti.gov. Such data is crucial for understanding the steric and electronic effects of the fluorine substituents in a solid-state environment. The growth of a suitable crystal would be a key step to fully elucidating its solid-state molecular architecture.

Computational and Theoretical Chemistry Studies of 2,3 Difluoro 5 Methylpyridine

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic structure and properties of molecules. ukm.myresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. ukm.my For 2,3-difluoro-5-methylpyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in elucidating its fundamental chemical nature. researchgate.net

Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be a π-orbital distributed across the pyridine (B92270) ring, while the LUMO would be a π* anti-bonding orbital. The introduction of two electron-withdrawing fluorine atoms at the 2 and 3-positions would be expected to lower the energy of both the HOMO and LUMO compared to pyridine. Conversely, the electron-donating methyl group at the 5-position would slightly raise these energy levels. The interplay of these substituents determines the final energy gap.

Based on studies of analogous compounds like fluoropyridines, the HOMO-LUMO gap for this compound is anticipated to be a key determinant of its reactivity profile. For instance, in related fluorinated pyridine Schiff bases, HOMO-LUMO energy gaps have been calculated to be around 3.87 eV. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 6.5 |

Note: These values are estimations based on typical DFT calculations for similar substituted pyridines and are presented for illustrative purposes.

Optimized Geometries, Bond Lengths, and Bond Angles

DFT calculations can provide a precise, three-dimensional model of the molecule's lowest energy structure. These optimized geometries include detailed information on bond lengths and bond angles. For this compound, the pyridine ring is expected to be nearly planar. The C-F bonds are predicted to be shorter than C-H bonds due to the high electronegativity of fluorine. Studies on 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971) show that the ring bond distances are largely similar to pyridine, with some shortening of the C-N and C-C bonds adjacent to the fluorine substituent. nih.gov

Table 2: Predicted Optimized Geometrical Parameters for this compound

| Bond/Angle | Predicted Value |

| C-F Bond Length | ~1.34 Å |

| C-C (ring) Bond Length | 1.38 - 1.40 Å |

| C-N (ring) Bond Length | 1.33 - 1.35 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-C-F Bond Angle | ~118° - 122° |

| C-N-C Bond Angle | ~117° - 119° |

Note: These values are representative and based on DFT calculations of analogous fluorinated pyridines. nih.gov

Vibrational Frequency Calculations and Spectral Predictions

Theoretical vibrational frequency calculations are crucial for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies, one can assign the observed spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include C-F stretching, C-H stretching, C-N stretching, and various ring deformation modes. The C-F stretching frequencies in fluoropyridines are typically observed in the range of 1150-1250 cm⁻¹, reflecting the influence of the aromatic ring's π-bonding. researchgate.net DFT calculations on related fluoropyridines have shown excellent agreement with experimental spectra. researchgate.netnih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (aromatic) | 3050 - 3150 |

| C-H Stretching (methyl) | 2900 - 3000 |

| C=N Stretching | 1580 - 1620 |

| C=C Stretching | 1450 - 1600 |

| C-F Stretching | 1150 - 1250 |

| Ring Breathing/Deformation | 700 - 1000 |

Note: These are expected ranges based on DFT calculations for similar molecules. researchgate.netnih.gov

Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To understand the regioselectivity of chemical reactions, reactivity descriptors derived from DFT are employed.

Fukui Functions indicate the propensity of a molecular site to undergo nucleophilic or electrophilic attack. researchgate.net The function points to sites susceptible to nucleophilic attack, while indicates sites for electrophilic attack. For this compound, the nitrogen atom is expected to be a primary site for electrophilic attack (reaction with acids), though the electron-withdrawing fluorine atoms would reduce its basicity compared to pyridine. rsc.org Nucleophilic aromatic substitution would likely be favored at the carbon atoms bearing the fluorine substituents or at the 4-position, influenced by the activation from the fluorine atoms.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.org In an ESP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. unil.ch For this compound, the ESP map would show a region of high negative potential around the nitrogen atom's lone pair and positive potential around the hydrogen atoms and potentially near the carbon atoms bonded to fluorine. umich.edu

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Calculations

While DFT is a workhorse for many applications, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer higher accuracy, albeit at a greater computational expense. aip.orgtandfonline.com These methods are often used to benchmark DFT results or for systems where electron correlation effects are particularly important. researchgate.net

For pyridine and its derivatives, ab initio calculations have been used to investigate valence isomers and excited states with high precision. researchgate.netnih.gov Applying a method like CCSD(T) to this compound would provide a "gold standard" calculation for its geometry and energy, serving as a reference for more computationally efficient methods. Such calculations have been performed for various pyridine derivatives to explore properties like hyperpolarizability. tandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions in condensed phases (e.g., in solution). mdpi.comaip.org

For this compound, MD simulations could be used to study its behavior in various solvents. These simulations would reveal how the molecule interacts with solvent molecules through hydrogen bonding or dipole-dipole interactions. For instance, MD studies on pyridine and its alkyl derivatives have been used to understand their orientation and distribution at oil/water interfaces. acs.org Similarly, simulations could predict the solvation structure of this compound in water or organic solvents, which is crucial for understanding its reactivity in solution. MD simulations have also been employed to study the adsorption of pyridine derivatives on metal surfaces, a process relevant to corrosion inhibition. mdpi.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. meilerlab.orgconicet.gov.ar These models are founded on the principle that the structure of a molecule dictates its behavior. By establishing a mathematical relationship between molecular descriptors and an observed endpoint, QSAR/QSPR enables the prediction of properties for new or untested compounds. conicet.gov.ar

The development of a QSAR/QSPR model for this compound would involve a systematic process. mdpi.com First, a dataset of related fluorinated and methylated pyridine compounds with known experimental data for a specific activity (e.g., enzyme inhibition, antimicrobial efficacy) or property (e.g., solubility, boiling point) would be compiled. meilerlab.org Next, a wide range of molecular descriptors for each compound in the dataset would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, surface area). conicet.gov.armdpi.com For a molecule like this compound, key descriptors would likely include:

Electronic Descriptors: The strong electron-withdrawing nature of the two fluorine atoms significantly influences the electron distribution in the pyridine ring. Descriptors such as dipole moment, partial atomic charges, and frontier molecular orbital energies (HOMO/LUMO) would be critical.

Steric/Topological Descriptors: The positions of the fluoro and methyl groups create a specific steric profile. Descriptors related to molecular volume, surface area, and shape would capture these features.

Lipophilicity Descriptors: The logP value, representing the partition coefficient between octanol (B41247) and water, is a crucial descriptor for predicting membrane permeability and general bioavailability.

Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced techniques like Partial Least Squares (PLS) are employed to build a mathematical model that best correlates a subset of these descriptors with the target activity or property. conicet.gov.ar The final step is rigorous validation of the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds not used in the model's creation. mdpi.com

While no specific QSAR models for this compound are publicly documented, studies on related structures highlight the potential. For instance, QSAR studies on other pyridine derivatives have successfully modeled antibacterial activity and enzyme inhibition. researchgate.net A hypothetical QSAR study could aim to predict the inhibitory activity of a series of substituted difluoropyridines against a specific enzyme, using descriptors to quantify the electronic and steric effects of different substituents.

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Derivatives

This table illustrates the types of descriptors that would be calculated for a series of hypothetical compounds to build a QSAR model.

| Compound Name | Molecular Weight (Da) | logP | Dipole Moment (Debye) | LUMO Energy (eV) | Predicted Activity (e.g., IC₅₀ in µM) |

| This compound | 129.11 | 1.85 | 3.2 | -0.5 | Predicted Value |

| 2,3-Difluoro-5-ethylpyridine | 143.14 | 2.25 | 3.3 | -0.6 | Predicted Value |

| 2,3-Difluoro-5-chloropyridine | 149.52 | 2.10 | 1.5 | -1.1 | Predicted Value |

| 2,3,6-Trifluoro-5-methylpyridine | 147.10 | 1.70 | 1.9 | -1.0 | Predicted Value |

Machine Learning Applications in Fluorinated Pyridine Chemistry

Machine learning (ML), a subset of artificial intelligence, has become a powerful tool in chemical research, accelerating the discovery of new materials and the optimization of chemical processes. mdpi.comnih.gov Unlike traditional QSAR models that often rely on linear relationships, ML algorithms can capture highly complex, non-linear patterns within large datasets. nih.gov For fluorinated pyridines, including this compound, ML can be applied in several key areas.

Property and Activity Prediction: ML models, particularly deep neural networks and graph neural networks, can be trained on large databases of molecules to predict a wide range of properties. researchgate.netencyclopedia.pub For this compound, an ML model could be developed to predict its solubility in various solvents, its binding affinity to a panel of protein targets, or its potential as a corrosion inhibitor, an application where ML has been used for other pyridine derivatives. researchgate.netaip.org These models learn from the molecular structure, often represented as a molecular graph or a fingerprint, to make predictions without the need for explicit descriptor selection by a human expert. researchgate.net

Reaction Outcome and Synthesis Prediction: Predicting the outcome of chemical reactions is a significant challenge that ML is beginning to address. mdpi.com For a given set of reactants, reagents, and conditions, an ML model can predict the likely products and their yields. In the context of fluorinated pyridines, this could guide the synthesis of derivatives of this compound. For example, an ML model could predict the regioselectivity of a nucleophilic aromatic substitution (SNAr) reaction, indicating whether a nucleophile would preferentially displace a fluorine atom or react at another position. Studies have already applied ML to predict reaction rate constants for processes involving pyridine. rsc.org

Accelerating Discovery: By integrating ML models into automated workflows, researchers can create autonomous systems for material discovery. mdpi.com Such a system could use an ML model to propose novel fluorinated pyridine structures with desired properties, then use another ML model to devise a synthetic route. This approach significantly shortens the design-make-test-analyze cycle, accelerating the pace of research and development in areas like pharmaceuticals and agrochemicals where fluorinated pyridines are prevalent. researchgate.net

Table 2: Illustrative Machine Learning Workflow for Predicting Properties of Fluorinated Pyridines

This table outlines the typical steps involved in creating and using a machine learning model in a chemical context.

| Step | Description | Example for this compound |

| 1. Data Collection | Assemble a large dataset of molecules with known experimental values for the target property. | A database of thousands of fluorinated heterocycles with measured binding affinities to a target enzyme. |

| 2. Molecular Representation | Convert molecular structures into a machine-readable format. | Generate Morgan fingerprints or graph-based representations for each molecule in the dataset. |

| 3. Model Training | Select an ML algorithm (e.g., Random Forest, Graph Neural Network) and train it on the dataset. | The algorithm learns the complex relationship between the molecular representation and enzyme binding affinity. |

| 4. Model Validation | Evaluate the model's performance on a separate test set of molecules. | Assess the model's accuracy in predicting binding affinities for molecules it has not seen before. |

| 5. Prediction | Use the validated model to predict the property for new, un-synthesized molecules. | Input the structure of novel this compound derivatives to predict their potential as potent enzyme inhibitors. |